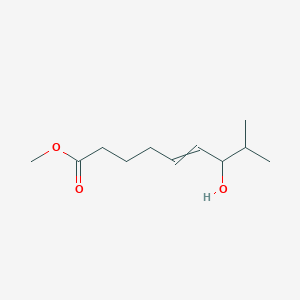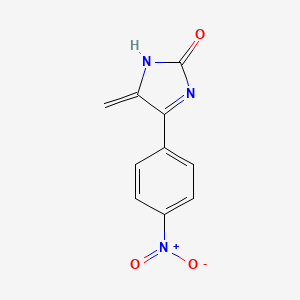
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amido-nitrile with a suitable aldehyde or ketone in the presence of a catalyst. For instance, the cyclization of amido-nitriles can be facilitated by nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are often mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting catalysts and reaction conditions that maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
科学的研究の応用
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for potential therapeutic applications, such as developing new drugs for treating infections and diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.
作用機序
The mechanism by which 2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- exerts its effects involves interactions with molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular functions .
類似化合物との比較
Similar Compounds
4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one: This compound has similar structural features but differs in its substituents, leading to distinct chemical and biological properties.
1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one: Another related compound with different substituents, used in various applications.
Uniqueness
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- is unique due to its specific substituents, which confer distinct reactivity and potential applications. The presence of the nitrophenyl group enhances its biological activity and makes it a valuable compound for developing new therapeutic agents.
特性
CAS番号 |
185533-25-9 |
|---|---|
分子式 |
C10H7N3O3 |
分子量 |
217.18 g/mol |
IUPAC名 |
5-methylidene-4-(4-nitrophenyl)imidazol-2-one |
InChI |
InChI=1S/C10H7N3O3/c1-6-9(12-10(14)11-6)7-2-4-8(5-3-7)13(15)16/h2-5H,1H2,(H,11,14) |
InChIキー |
SLOAAQOAOIEIRK-UHFFFAOYSA-N |
正規SMILES |
C=C1C(=NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


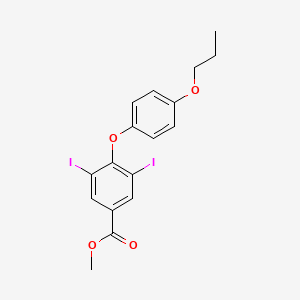
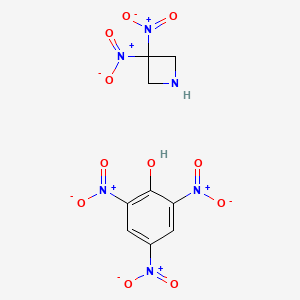
![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)
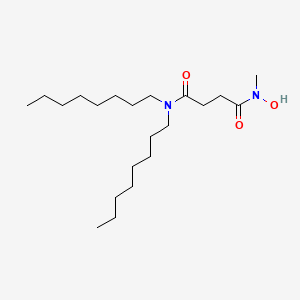
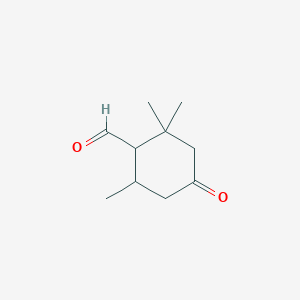

![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)
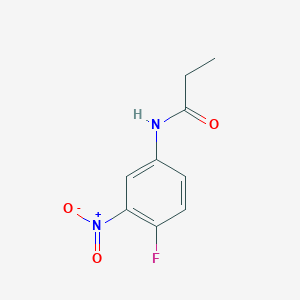

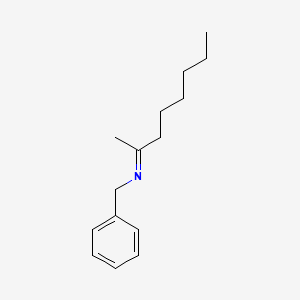
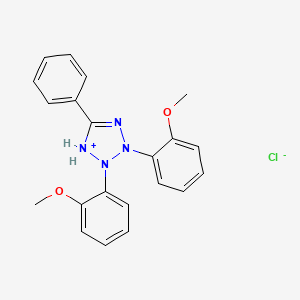
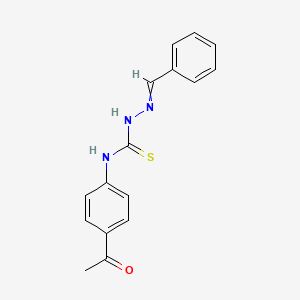
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
